molecular formula C16H13BrN4O3 B2748614 2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034351-31-8

2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No. B2748614
M. Wt: 389.209
InChI Key: AFQRGNNIXOEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13BrN4O3 and its molecular weight is 389.209. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Studies and Antipsychotic Agents

Research into conformationally restricted analogues of compounds structurally related to the specified chemical, such as remoxipride, has been conducted to evaluate their affinity to dopamine D-2 receptors. These studies aim to identify potential antipsychotic agents by synthesizing cyclic benzamides to mimic intramolecular hydrogen bonding, though enhanced affinities for the dopamine D-2 receptor were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).

Synthesis of Pyrazolopyrimidines for Anticancer and Anti-inflammatory Agents

Another research direction involves the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer and anti-5-lipoxygenase agents. This research underscores the synthesis process and the biological evaluation of these compounds, suggesting their potential therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Activities of Pyrimidine Derivatives

The synthesis and evaluation of antimicrobial activities of 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines highlight another significant area of scientific research. These compounds were tested for their antimicrobial properties, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Parameshwarappa & Sangapure, 2009).

Exploration of Pyrimidinyl Ethanolamines

Investigations into β-(5-Pyrimidinyl)ethanolamines for their pharmacological properties have been undertaken, focusing on their synthesis and evaluation for potential antihypertensive or beta-adrenergic blocking activities. These studies contribute to understanding the chemical structure's influence on biological activity, even though the compounds tested did not exhibit the anticipated pharmacological effects (Schwan, Miles, & Butterfield, 1976).

Antiviral Properties of Pyrimidinone Derivatives

Research on the synthesis of new pyrimidin-4(3H)-one derivatives and their evaluation for anti-HIV-1 activity represents another important application. These studies aim to identify compounds with virus-inhibiting properties, specifically against the human immunodeficiency virus, demonstrating the potential of pyrimidinone derivatives in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).

properties

IUPAC Name

2-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3/c17-12-6-2-1-4-10(12)14(22)19-8-9-21-15(23)11-5-3-7-18-13(11)20-16(21)24/h1-7H,8-9H2,(H,19,22)(H,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQRGNNIXOEJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide

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